Tert-butyl 2-(4-bromopyridin-2-yloxy)ethylcarbamate

Description

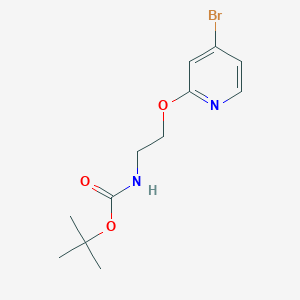

Tert-butyl 2-(4-bromopyridin-2-yloxy)ethylcarbamate is a brominated pyridine derivative featuring a tert-butoxycarbonyl (Boc) carbamate group attached to an ethyloxy linker. Its molecular structure comprises a pyridine ring substituted with a bromine atom at the 4-position and an ethylcarbamate moiety at the 2-position. This compound is widely utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in Suzuki-Miyaura cross-coupling reactions due to the reactivity of the bromine substituent . The Boc group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-[2-(4-bromopyridin-2-yl)oxyethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(16)15-6-7-17-10-8-9(13)4-5-14-10/h4-5,8H,6-7H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOBGCSIYDMXNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=NC=CC(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Reagents

General Procedure Using Mitsunobu Reaction

A widely adopted method for synthesizing this compound involves the Mitsunobu reaction, which couples the 2-(tert-butoxycarbonylamino)ethanol with 4-bromopyridin-2-ol or its derivatives.

-

- Solvent: Anhydrous tetrahydrofuran (THF)

- Temperature: 0 °C to room temperature

- Atmosphere: Inert (nitrogen or argon)

- Reagents: Triphenylphosphine and diisopropyl azodicarboxylate (DIAD)

- Reaction time: Approximately 15–30 hours

-

- Dissolve 2-(tert-butoxycarbonylamino)ethanol and 4-bromopyridin-2-ol in anhydrous THF under nitrogen.

- Cool the solution to 0 °C.

- Add triphenylphosphine followed by slow addition of DIAD.

- Stir the reaction mixture at room temperature for 15–30 hours.

- Work-up involves filtration to remove solids, washing with ethyl acetate and saturated sodium chloride solution, drying over anhydrous magnesium sulfate, and purification by column chromatography.

Yield: Typically in the range of 60–70% for analogous compounds (e.g., tert-butyl 2-(4-nitrophenoxy)ethylcarbamate).

Alternative Preparation Route via Nucleophilic Substitution

Another approach involves the deprotonation of the hydroxyl group of 2-(tert-butoxycarbonylamino)ethanol with sodium hydride, followed by nucleophilic substitution on 4-bromopyridine-2-carboxylic acid derivatives or related electrophiles.

-

- Base: Sodium hydride (NaH)

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0 °C initially, then room temperature

- Reaction time: 0.25 hours for deprotonation; subsequent alkylation for 16 hours

-

- Treat 2-(tert-butoxycarbonylamino)ethanol with sodium hydride in THF at 0 °C to generate the alkoxide.

- Add 4-bromopyridin-2-yl carbamate or methyl iodide derivative to the reaction mixture.

- Stir at 0–20 °C for 16 hours to complete the substitution.

- Work-up and purification follow standard organic protocols.

Yield: Reported yields for similar carbamate derivatives are around 76%.

Data Tables Summarizing Key Experimental Parameters and Yields

Research Outcomes and Analytical Data

Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with the expected molecular formula of this compound (C14H19BrN2O3).

Chromatography: Reverse phase silica gel chromatography with methanol/saline mixtures or normal phase silica gel chromatography with hexane/ethyl acetate mixtures are effective for purification.

NMR Data: Proton NMR typically shows signals corresponding to tert-butyl group (singlet near 1.4 ppm), ethoxy protons (multiplets around 3.5–4.5 ppm), and aromatic protons of bromopyridine ring (6.5–8.5 ppm).

Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-bromopyridin-2-yloxy)ethylcarbamate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and reduction: The pyridine ring can undergo oxidation or reduction under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products

Nucleophilic substitution: Products depend on the nucleophile used.

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced derivatives of the pyridine ring.

Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

Tert-butyl 2-(4-bromopyridin-2-yloxy)ethylcarbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-bromopyridin-2-yloxy)ethylcarbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromopyridine and carbamate moieties. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Tert-butyl (4-bromopyridin-2-yl)carbamate (CAS 218594-15-1)

Tert-butyl (4-chloro-3-hydroxypyridin-2-yl)carbamate (CAS 1021339-30-9)

- Structure : Substitutes bromine with chlorine and adds a hydroxyl group at the 3-position.

- Key Differences : The hydroxyl group introduces hydrogen-bonding capability, altering solubility and biological activity. Chlorine’s lower electronegativity reduces cross-coupling efficiency compared to bromine .

Tert-butyl 2-(4-aminophenoxy)ethylcarbamate (CAS 185428-55-1)

- Structure: Replaces the bromopyridine ring with an aminophenyl group.

- Key Differences: The amino group enables conjugation with carbonyl compounds, making it suitable for peptide coupling reactions. However, the absence of a halogen limits utility in metal-catalyzed reactions .

Tert-butyl (4-(pyridin-2-yloxy)phenyl)carbamate (Compound 73)

- Structure : Contains a phenyl linker instead of ethyl, connecting the pyridine and Boc groups.

- Key Differences : The aromatic phenyl spacer may enhance π-π stacking interactions in target binding, relevant to kinase inhibitor design .

Physicochemical and Reactivity Comparison

| Compound Name | Molecular Formula | Molecular Weight | Halogen | Linker Group | Reactivity in Cross-Coupling |

|---|---|---|---|---|---|

| Tert-butyl 2-(4-bromopyridin-2-yloxy)ethylcarbamate | C₁₂H₁₅BrN₂O₃ | 331.17 | Br | Ethyloxy | High (Br is superior) |

| Tert-butyl (4-bromopyridin-2-yl)carbamate | C₁₀H₁₃BrN₂O₂ | 273.13 | Br | None | Moderate |

| Tert-butyl (4-chloro-3-hydroxypyridin-2-yl)carbamate | C₁₀H₁₃ClN₂O₃ | 244.67 | Cl | None | Low |

| Tert-butyl 2-(4-aminophenoxy)ethylcarbamate | C₁₃H₁₈N₂O₃ | 266.30 | None | Ethyloxy | N/A (no halogen) |

Key Findings :

Halogen Impact : Bromine’s higher electronegativity and larger atomic radius enhance oxidative addition in palladium-catalyzed reactions, making the target compound more versatile than chloro analogues .

Linker Flexibility: Ethyloxy linkers improve solubility in polar solvents compared to rigid phenyl spacers, as evidenced by tert-butyl 2-(4-aminophenoxy)ethylcarbamate’s use in aqueous-phase reactions .

Boc Group Stability : All analogues retain Boc stability under basic conditions but undergo cleavage in acidic media, a critical feature for controlled deprotection .

Biological Activity

Tert-butyl 2-(4-bromopyridin-2-yloxy)ethylcarbamate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial resistance and its role as a pharmacological agent. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H13BrN2O2

- Molecular Weight : 273.12 g/mol

This compound operates primarily through the inhibition of specific biochemical pathways that are crucial for bacterial survival and virulence. The compound's mechanism is thought to involve the disruption of cysteine biosynthesis in bacteria, which is essential for their growth and ability to withstand oxidative stress.

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth and reducing virulence factors. The following table summarizes the antimicrobial activity against selected bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate |

| Staphylococcus aureus | 16 µg/mL | High |

| Pseudomonas aeruginosa | 64 µg/mL | Low |

These findings suggest that this compound could serve as a potential lead compound in the development of new antimicrobial agents.

Case Studies

-

Study on Cysteine Biosynthesis Inhibition :

A study demonstrated that this compound effectively inhibited cysteine biosynthesis in Salmonella enterica. This inhibition led to increased susceptibility to oxidative stress and reduced virulence in infected models. The results indicated a significant decrease in bacterial fitness when cysteine synthesis was compromised, highlighting the compound's potential as a therapeutic agent against resistant bacterial strains . -

Synergistic Effects with Existing Antibiotics :

Another investigation assessed the synergistic effects of this compound when combined with traditional antibiotics. The combination therapy showed enhanced efficacy, reducing MIC values significantly compared to individual treatments. This suggests that the compound may help restore the effectiveness of existing antibiotics against resistant strains .

Safety and Toxicity Profile

The safety profile of this compound has been evaluated in preclinical studies. Acute toxicity tests indicated a favorable safety margin with no significant adverse effects observed at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and safety in humans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.